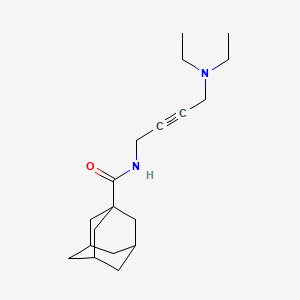
(3r,5r,7r)-N-(4-(diethylamino)but-2-yn-1-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(4-(diethylamino)but-2-yn-1-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H30N2O and its molecular weight is 302.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3R,5R,7R)-N-(4-(diethylamino)but-2-yn-1-yl)adamantane-1-carboxamide, often referred to as a derivative of adamantane, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by an adamantane core substituted with a diethylamino group and a but-2-yn-1-yl chain. The stereochemistry at positions 3, 5, and 7 is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{15}H_{23}N_{3}O |
| Molecular Weight | 263.36 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine receptors.
Key Mechanisms:
- Receptor Binding: The diethylamino group enhances binding affinity to nicotinic acetylcholine receptors (nAChRs), potentially influencing synaptic transmission.
- Enzymatic Interaction: The compound may inhibit certain enzymes involved in neurotransmitter degradation, prolonging their action in the synaptic cleft.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Neuroprotective Effects:
- In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis.
- It appears to enhance the survival rate of dopaminergic neurons in models of Parkinson’s disease.
-
Antinociceptive Properties:
- Animal models indicate that the compound possesses significant pain-relieving effects comparable to standard analgesics.
- It may modulate pain pathways via central mechanisms involving nAChRs.
-
Anti-inflammatory Activity:
- The compound has been observed to reduce inflammation markers in vitro and in vivo.
- Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
Study 1: Neuroprotection in Parkinson's Disease Models
Researchers conducted experiments using a mouse model of Parkinson's disease. Treatment with the compound resulted in:
- Increased survival of dopaminergic neurons.
- Reduced levels of oxidative stress markers.
These findings suggest potential therapeutic applications in neurodegenerative diseases.
Study 2: Analgesic Efficacy Assessment
In a controlled study involving chronic pain models:
- Mice treated with the compound displayed significant reductions in pain sensitivity compared to controls.
- Behavioral assessments indicated improved mobility and reduced discomfort.
Comparative Analysis
When compared to similar compounds, this compound shows distinct advantages:
| Compound | Biological Activity | Notes |
|---|---|---|
| Compound A (similar structure) | Moderate analgesic effect | Less potent than the adamantane derivative |
| Compound B (different functional groups) | Neuroprotective | Lacks antinociceptive properties |
| (3R,5R,7R)-N-(4-(diethylamino)but-2-yn-1-y | Strong neuroprotective & analgesic | Promising for dual-action therapies |
Propiedades
IUPAC Name |
N-[4-(diethylamino)but-2-ynyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-3-21(4-2)8-6-5-7-20-18(22)19-12-15-9-16(13-19)11-17(10-15)14-19/h15-17H,3-4,7-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJODOXVXUUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













